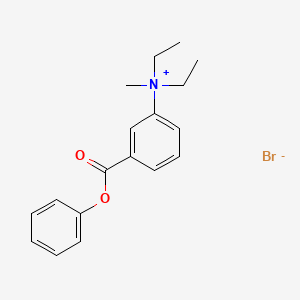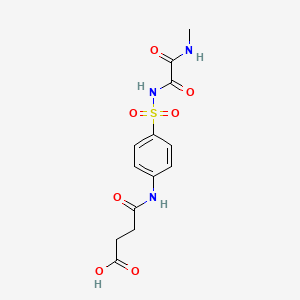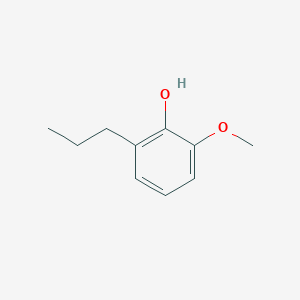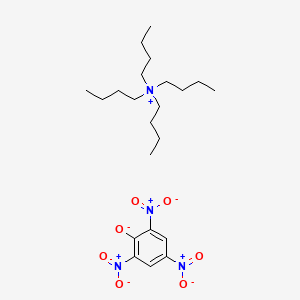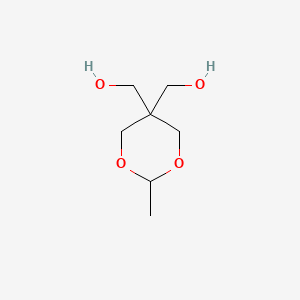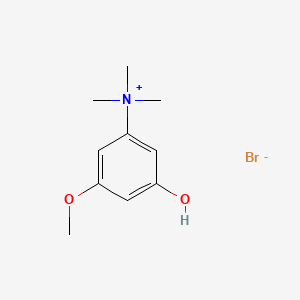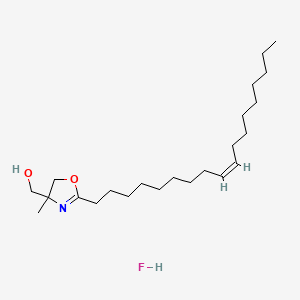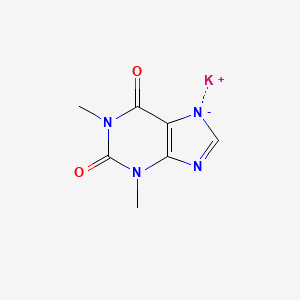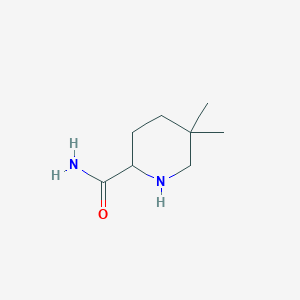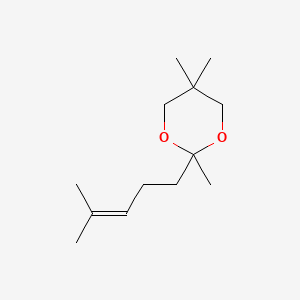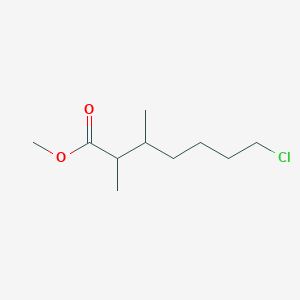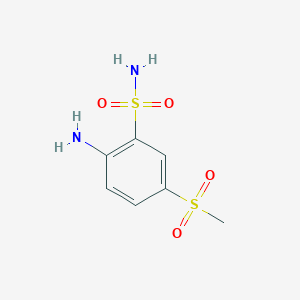
2-Amino-5-methanesulfonyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methanesulfonyl-benzenesulfonamide is an organic compound with the molecular formula C7H10N2O4S2. It is a derivative of benzenesulfonamide and contains both amino and methanesulfonyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methanesulfonyl-benzenesulfonamide typically starts from readily available 4-nitroaniline. The process involves several steps, including nitration, reduction, and sulfonation. One efficient method described involves a five-step process with an overall yield of 41% .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methanesulfonyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
Aplicaciones Científicas De Investigación
2-Amino-5-methanesulfonyl-benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methanesulfonyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenesulfonamide: A simpler analog with similar functional groups but lacking the methanesulfonyl group.
2-Amino-5-methylbenzenesulfonic acid: Another analog with a methyl group instead of a methanesulfonyl group.
Uniqueness
2-Amino-5-methanesulfonyl-benzenesulfonamide is unique due to the presence of both amino and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules.
Propiedades
Número CAS |
7409-84-9 |
|---|---|
Fórmula molecular |
C7H10N2O4S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-amino-5-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,8H2,1H3,(H2,9,12,13) |
Clave InChI |
YNHYKFUSOVOUDF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




